9-Benzyl-6-methyl-9H-purine
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Overview
Description
9-Benzyl-6-methyl-9H-purine is a heterocyclic aromatic organic compound with the molecular formula C₁₃H₁₂N₄. It is a derivative of purine, a fundamental structure in biochemistry, known for its presence in DNA and RNA. This compound is characterized by a benzyl group at the 9-position and a methyl group at the 6-position of the purine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-Benzyl-6-methyl-9H-purine typically involves the alkylation of 6-substituted purines. One common method is the N-alkylation in dry bipolar aprotic solvents in the presence of bases, which leads to a mixture of isomeric substances with the predominance of the N(9)-isomer . For instance, the alkylation of 6-methylthiopurine by benzyl bromide in dimethylformamide (DMF) with potassium carbonate (K₂CO₃) at elevated temperatures yields the desired product .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the principles of interphase catalysis and regioselective alkylation can be scaled up for industrial applications, ensuring high yields and purity of the compound .
Chemical Reactions Analysis
Types of Reactions: 9-Benzyl-6-methyl-9H-purine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can modify the purine ring or the substituents attached to it.
Substitution: Nucleophilic substitution reactions are common, where the benzyl or methyl groups can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like triflic anhydride and TMSCN (trimethylsilyl cyanide) are used for cyanation reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, cyanation of purines can yield 8-cyanated purine derivatives .
Scientific Research Applications
9-Benzyl-6-methyl-9H-purine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 9-Benzyl-6-methyl-9H-purine involves its interaction with molecular targets such as enzymes and receptors. For instance, purine derivatives can inhibit kinases involved in cell signaling pathways, leading to antiproliferative effects in cancer cells . The compound’s structure allows it to bind to specific sites on these targets, disrupting their normal function and leading to therapeutic effects .
Comparison with Similar Compounds
6-Benzylaminopurine: Known for its use as a plant growth regulator.
9-Benzyl-9H-purine: Lacks the methyl group at the 6-position, which can affect its reactivity and biological activity.
6-Methyl-9H-purine: Lacks the benzyl group at the 9-position, leading to different chemical properties and applications.
Uniqueness: 9-Benzyl-6-methyl-9H-purine is unique due to the presence of both benzyl and methyl groups, which confer specific chemical and biological properties. This dual substitution pattern enhances its potential as a versatile intermediate in synthetic chemistry and its applicability in various research fields .
Properties
CAS No. |
160516-13-2 |
---|---|
Molecular Formula |
C13H12N4 |
Molecular Weight |
224.26 g/mol |
IUPAC Name |
9-benzyl-6-methylpurine |
InChI |
InChI=1S/C13H12N4/c1-10-12-13(15-8-14-10)17(9-16-12)7-11-5-3-2-4-6-11/h2-6,8-9H,7H2,1H3 |
InChI Key |
QKVCUXBATHLQSL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NC=N1)N(C=N2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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